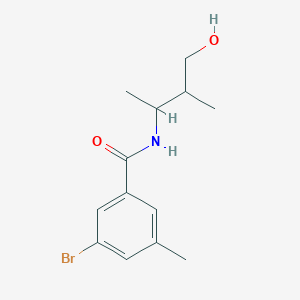![molecular formula C14H19NO B6638372 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol, also known as CP-94,253, is a selective antagonist for the dopamine D1 receptor. It has been widely studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol acts as a selective antagonist for the dopamine D1 receptor. By blocking the activity of this receptor, 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol reduces the release of dopamine in the brain. This reduction in dopamine activity has been shown to have beneficial effects in treating various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to improvements in motor function, cognitive function, and the reduction of drug addiction. 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol in lab experiments are its selectivity for the dopamine D1 receptor and its well-established mechanism of action. However, 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol is not without limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol has a short half-life, which can limit its effectiveness in certain experimental designs.
Orientations Futures
There are a number of future directions for research on 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol. One area of interest is the potential use of 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol in treating other neurological and psychiatric disorders, such as depression and anxiety disorders. Another area of interest is the development of more effective forms of 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol, such as prodrugs, which can improve its solubility and half-life. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol involves the reaction of 2-(3-aminopropyl)phenol with cyclopentadiene in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol has been extensively studied in animal models for its potential use in treating Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol has been shown to improve motor function and reduce the risk of dyskinesia. In schizophrenia, 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol has been shown to improve cognitive function and reduce the risk of psychosis. In drug addiction, 2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol has been shown to reduce the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
2-[1-(cyclopent-3-en-1-ylamino)propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(15-11-7-3-4-8-11)12-9-5-6-10-14(12)16/h3-6,9-11,13,15-16H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVGBHCTXKFYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)

![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)


![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)